
Ethyl 2,3-dichlorocyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,3-dichlorocyclopropane-1-carboxylate is an organic compound that belongs to the class of cyclopropane carboxylates It is characterized by a three-membered cyclopropane ring substituted with two chlorine atoms and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3-dichlorocyclopropane-1-carboxylate typically involves the reaction of an alkene with a dichlorocarbene. Dichlorocarbenes can be generated in situ from chloroform and a strong base such as potassium hydroxide (KOH). The reaction proceeds via the formation of a trichloromethanide anion, which expels a chloride ion to form the dichlorocarbene. This highly reactive intermediate then adds to the double bond of the alkene to form the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve distillation or recrystallization techniques to achieve high purity.
化学反応の分析
Types of Reactions
Ethyl 2,3-dichlorocyclopropane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the cyclopropane ring can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding cyclopropane derivative without the chlorine atoms.
Oxidation Reactions: Oxidative conditions can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted cyclopropane derivatives.
Reduction: Formation of ethyl cyclopropane-1-carboxylate.
Oxidation: Formation of ethyl 2,3-dichlorocyclopropane-1-carboxylic acid.
科学的研究の応用
Ethyl 2,3-dichlorocyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and agrochemicals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2,3-dichlorocyclopropane-1-carboxylate involves its reactivity due to the strained cyclopropane ring and the presence of electron-withdrawing chlorine atoms. These features make the compound highly reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
Ethyl 2,3-dichlorocyclopropane-1-carboxylate can be compared with other cyclopropane derivatives such as:
Ethyl cyclopropanecarboxylate: Lacks the chlorine substituents, making it less reactive.
Ethyl 1,3-dithiolane-2-carboxylate: Contains sulfur atoms, leading to different reactivity and applications.
Ethyl 2,2-dichlorocyclopropane-1-carboxylate: Similar structure but with different substitution pattern, affecting its chemical properties and reactivity .
特性
CAS番号 |
90041-10-4 |
|---|---|
分子式 |
C6H8Cl2O2 |
分子量 |
183.03 g/mol |
IUPAC名 |
ethyl 2,3-dichlorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H8Cl2O2/c1-2-10-6(9)3-4(7)5(3)8/h3-5H,2H2,1H3 |
InChIキー |
MDXAEDCNUDMWLM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


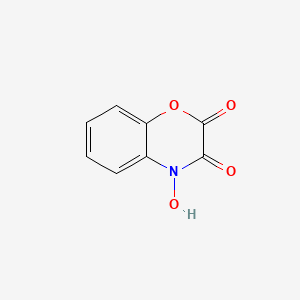
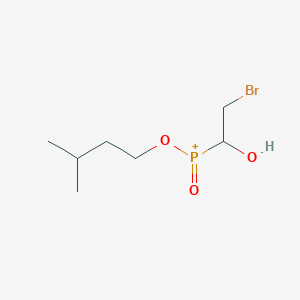
![2-[Hexadecyl(2-hydroxyethyl)amino]ethyl octadecanoate](/img/structure/B14393428.png)

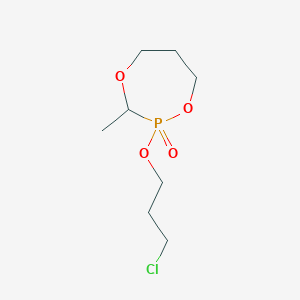

![[(6-Methylhept-5-EN-2-YL)oxy]benzene](/img/structure/B14393455.png)

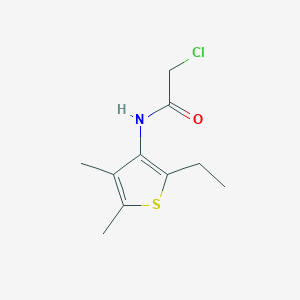
![1-[2-(Pyridin-2-yl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B14393477.png)
![2-{4-[(E)-Phenyldiazenyl]anilino}-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14393485.png)
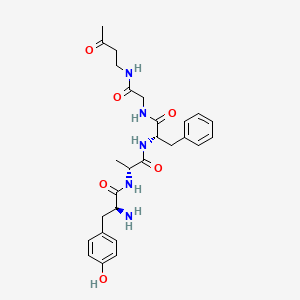
![3-[1-(Furan-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione](/img/structure/B14393497.png)

